molecular formula C9H9F4N B3175679 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 958863-62-2

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B3175679
CAS No.: 958863-62-2
M. Wt: 207.17 g/mol
InChI Key: QAMQJZBGYWNMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. A methylamine moiety (-CH₂-NH-CH₃) is attached to the benzyl carbon.

Properties

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMQJZBGYWNMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205829
Record name 2-Fluoro-N-methyl-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-62-2
Record name 2-Fluoro-N-methyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958863-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methyl-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethyl)benzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-fluoro-3-(trifluoromethyl)benzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination Reaction: The resulting alcohol is then subjected to an amination reaction with methylamine under suitable conditions, such as the presence of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H₂) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Utilizing catalysts such as Pd/C to facilitate the reduction and amination reactions.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals, materials science, and specialty chemicals.

Mechanism of Action

The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes with the active sites.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.

    Pathway Interference: Disrupting key biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Structural Features

The compound’s ortho-substitution pattern (2-F, 3-CF₃) distinguishes it from analogs with para- or meta-substituents. Below is a comparative table of structurally related amines:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Notes
{[2-Fluoro-3-CF₃-phenyl]methyl}(methyl)amine 2-F, 3-CF₃ Benzyl methylamine ~207.15 Ortho-substitution, high lipophilicity
Dimethyl(2-{[3-CF₃-phenyl]amino}ethyl)amine 3-CF₃ Ethyl-linked dimethylamine ~248.25 Meta-substituted, extended alkyl chain
({2-[(Dimethylamino)methyl]phenyl}methyl)[1-(2-fluorophenyl)ethyl]amine 2-(CH₂NMe₂) Benzyl amine with fluorophenyl 286.39 Bulky substituents, dual aromatic rings
N-methyl-2-(4-CF₃-phenyl)tetrahydrofuran-3-amine 4-CF₃ Tetrahydrofuran ring, methylamine ~247.24 Cyclic backbone, rigid conformation
Electronic Effects
  • In contrast, dimethylaminoethyl-linked analogs (e.g., ) feature a flexible ethyl chain, which may enhance solubility but reduce steric complementarity in receptor binding .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5–3.0 due to the -CF₃ group, making it more lipophilic than the tetrahydrofuran-containing analog in (~logP 1.8–2.2) but less than the bulky dual-aromatic compound in (logP ~3.5) .
  • Solubility : The absence of polar groups (e.g., carboxylic acids in ) limits aqueous solubility, which may necessitate prodrug formulations for therapeutic use.

Biological Activity

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is a synthetic organic compound notable for its unique chemical structure, which includes a fluorinated aromatic ring and a methylamine functional group. The presence of a trifluoromethyl group significantly influences its chemical properties and biological activities, making it an interesting subject for research in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉F₄N, with a molecular weight of 207.17 g/mol. The compound features ten carbon atoms, nine hydrogen atoms, four fluorine atoms, and one nitrogen atom, which contribute to its unique electronic properties.

PropertyValue
Molecular FormulaC₉H₉F₄N
Molecular Weight207.17 g/mol
CAS Number958863-62-2

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural features. Several studies have explored its interactions with biological macromolecules, such as proteins and nucleic acids, using various techniques to assess binding affinities and mechanisms of action.

Interaction Studies

  • Surface Plasmon Resonance (SPR) : This technique has been employed to evaluate the binding kinetics of the compound with target proteins.
  • Isothermal Titration Calorimetry (ITC) : ITC studies have provided insights into the thermodynamics of the binding process.
  • Molecular Docking Studies : These studies predict how the compound interacts at the molecular level with various biological targets.

Case Studies

A notable case study involved assessing the affinity of this compound analogs for specific binding sites in proteins. For instance, modifications to the trifluoromethyl group were shown to enhance binding affinity significantly. A related compound demonstrated a nearly two-fold increase in binding affinity at the PCP binding site when substituted with a trifluoromethyl group .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-FluoroanilineFluorine-substituted anilineAntimicrobial
TrifluoromethylanilineTrifluoromethyl group on anilineAnticancer
4-TrifluoromethylanilineTrifluoromethyl group para to amineAntidepressant
2,4-DifluoroanilineTwo fluorine substituents on anilineAnti-inflammatory

The specific combination of a trifluoromethyl group adjacent to a methylamine moiety in this compound may confer distinct electronic properties and biological activities not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.